molecular formula C9H15BN2O2S B6416316 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid CAS No. 1309982-51-1

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid

Cat. No.: B6416316
CAS No.: 1309982-51-1
M. Wt: 226.11 g/mol
InChI Key: DIIUKFDPKPMRCW-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H15BN2O2S and a molecular weight of 226.11 g/mol. This compound is of interest due to its potential biological properties and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-methylpiperidine with thiazole-4-boronic acid under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid can undergo various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water are commonly used.

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents can be employed.

Major Products:

    Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the reactants used.

    Oxidation: The products can include boronic esters or boronic acids with altered oxidation states.

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in similar applications but with different structural features.

    4-Borono-2-methylphenylboronic Acid: Shares the boronic acid functional group but has a different aromatic ring structure.

Uniqueness: 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid is unique due to the presence of both the thiazole ring and the piperidine moiety, which can confer distinct chemical and biological properties compared to other boronic acids.

Biological Activity

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a thiazole ring, a boronic acid group, and a piperidine moiety. These components contribute to its potential biological activity, particularly in the context of drug discovery and development.

The biological activity of this compound is largely attributed to the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in enzyme inhibition and as a bioorthogonal probe in chemical biology experiments. The compound's interaction with various molecular targets is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing thiazole and boronic acid moieties often exhibit a range of biological activities, including:

  • Anticancer Activity : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the potential of thiazole-based compounds to inhibit the 20S proteasome, which is vital for cancer cell survival .
  • Enzyme Inhibition : The compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which plays a critical role in cell growth and survival. Inhibitors of PI3K are being explored for their therapeutic potential in treating proliferative diseases such as cancer .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. For example, its analogs showed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.15 to 0.28 μM against HeLa and HCT116 cells . This suggests strong potential as an anticancer agent.

Case Studies

  • Inhibition of PI3K : One study focused on thiazole derivatives as selective inhibitors of PI3K alpha, demonstrating their effectiveness in reducing cell viability in tumor models. The selectivity for PI3K alpha over other isoforms indicates potential for targeted cancer therapies .
  • Bioorthogonal Applications : The boronic acid moiety allows for bioorthogonal labeling in live cells, facilitating studies on cellular processes without disrupting normal biological functions. This application is particularly valuable in chemical biology.

Data Table: Biological Activity Summary

Activity Type Description Reference
Anticancer ActivityGI50 values of 0.15–0.28 μM against HeLa and HCT116 cells
Enzyme InhibitionSelective inhibition of PI3K alpha
Bioorthogonal ProbingUtilization of boronic acid for selective reactions in live cells

Properties

IUPAC Name

[2-(3-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2S/c1-7-3-2-4-12(5-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIUKFDPKPMRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N2CCCC(C2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601196482
Record name Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-51-1
Record name Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-(3-methyl-1-piperidinyl)-4-thiazolyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601196482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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